trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSKIJULWXKKEX-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via multi-step sequences involving:
- Formation of the cyclohexane-1-carboxylic acid core.
- Introduction of the 2-oxoethyl substituent bearing the 2-methoxyphenyl group.
- Control of stereochemistry to achieve the trans isomer.
A common approach involves the acylation of cyclohexanone derivatives followed by oxidation and functional group transformations to install the carboxylic acid and ketone moieties.
Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Cyclohexanone + 2-methoxybenzoyl chloride, AlCl3 | Introduces the 2-(2-methoxyphenyl)-2-oxoethyl group onto cyclohexane ring |
| 2 | Oxidation | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | Converts intermediate to carboxylic acid functionality |
| 3 | Esterification and Hydrolysis | Acid catalysis or base hydrolysis | Protects or liberates carboxylic acid group as needed |
| 4 | Stereochemical Control | Use of chiral catalysts or selective hydrogenation | Ensures trans configuration of substituents on cyclohexane ring |
These steps are adapted from analogous syntheses of related compounds such as trans-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and trans-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which share similar synthetic challenges and strategies.
Asymmetric Catalytic Hydrogenation
A notable advanced method involves asymmetric catalytic hydrogenation to achieve high enantiomeric excess and trans stereochemistry. This method includes:
- Preparation of a precursor compound bearing a suitable leaving group or protecting group.
- Catalytic hydrogenation in the presence of a chiral ruthenium complex catalyst, cyclohexylamine, and an alcohol solvent (methanol or ethanol).
- Reaction conditions typically include hydrogen pressure of 0.5–1 MPa, temperature range 50–70 °C, and reaction time of at least 4 hours.
- Post-reaction purification involves filtration, impurity removal, pH adjustment, and extraction to isolate the target acid with high purity and enantiomeric excess (~99%).
This method is exemplified in the synthesis of related compounds and can be adapted for the target molecule by modifying the aromatic substituent to 2-methoxyphenyl.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Chloro {(S)-(+)-5,5'-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bis-1,3-benzodioxin}(p-toluene)ruthenium chloride |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 0.5–1 MPa |
| Temperature | 50–70 °C |
| Reaction Time | ≥ 4 hours |
| Purity Achieved | > 99% |
| Enantiomeric Excess (EE) | ~99% |
Alternative Synthetic Approaches
- Friedel-Crafts Acylation Followed by Oxidation: Direct acylation of cyclohexanone with 2-methoxybenzoyl chloride under Lewis acid catalysis, followed by oxidation to introduce the carboxylic acid group.
- Cross-Benzoin and Stetter-Type Reactions: Organocatalytic methods using umpolung reactivity to form carbon-carbon bonds between benzils and aldehydes, potentially applicable for constructing the 2-oxoethyl linkage.
- Continuous-Flow Synthesis: Process intensification using packed-bed reactors or microreactors to improve reaction efficiency and stereoselectivity in key bond-forming steps.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Stereochemical Outcome | Trans isomer favored by selective hydrogenation and catalyst choice |
| Yield | Typically high (>80%) in optimized industrial processes |
| Purification Techniques | Recrystallization, chromatography, pH adjustment, and solvent extraction |
| Catalysts | Chiral ruthenium complexes for asymmetric hydrogenation; Lewis acids for acylation |
| Solvents | Methanol, ethanol, tetrahydrofuran (THF), ethyl acetate |
| Reaction Monitoring | Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) |
| Industrial Scale Adaptation | Large-scale reactors with controlled temperature, pressure, and catalyst recycling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the ketone group in the 2-(2-methoxyphenyl)-2-oxoethyl moiety can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.
Materials Science: It can be incorporated into polymer matrices to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives, providing improved adhesion and durability.
Mechanism of Action
The mechanism by which trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Varied Phenyl Substituents
Table 1: Key Structural and Physical Properties
*Calculated based on molecular formula.
Key Observations
Substituent Position and Electronic Effects: Ortho-substituted analogs (e.g., 2-OCH₃, 2-I, 2-SCH₃) exhibit steric hindrance and electronic effects that influence reactivity. The methoxy group (electron-donating) in the target compound likely increases solubility in polar solvents compared to electron-withdrawing groups like iodine or chlorine .
Stereochemistry :
- trans vs. cis configuration : The trans configuration in the target compound reduces steric clash between the carboxylic acid and the phenyl substituent, possibly enhancing stability compared to cis isomers (e.g., cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) .
Functional Group Variations: Methylthio (SCH₃) vs. Methoxy (OCH₃): The sulfur atom in methylthio analogs increases lipophilicity, which may enhance membrane permeability but reduce water solubility .
Biological Activity
Chemical Identity
trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-73-4, has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid and a methoxyphenyl group, which contributes to its potential biological activities.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of various compounds related to this compound. Research indicates that compounds with similar structural features exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). In a screening of 1070 compounds, several demonstrated low cytotoxicity and potent activity against Mtb, with minimum inhibitory concentrations (MIC) below 20 µM for many hits .
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been evaluated in HepG2 cell lines. The IC20 values suggest a range of activity, with some compounds exhibiting low cytotoxicity (IC20 > 40 µM) and favorable selectivity indices (SI) indicating potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the methoxyphenyl group can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the phenyl ring has been shown to alter both potency and selectivity against microbial targets .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study involving a library of compounds found that those similar to this compound exhibited MIC values as low as 6.3 µM, suggesting high potency against Mtb. The research emphasized the importance of chemical properties in determining biological efficacy .
- Cytotoxicity Assessment : In vitro studies on HepG2 cells indicated that certain analogs maintained a high selectivity index, making them promising candidates for further development in anti-cancer therapies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H20O4 |
| Molecular Weight | 276.33 g/mol |
| CAS Number | 735274-73-4 |
| Melting Point | 109 - 111 °C |
| Antimicrobial Activity (MIC) | < 20 µM against Mtb |
| Cytotoxicity (IC20) | > 40 µM in HepG2 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
